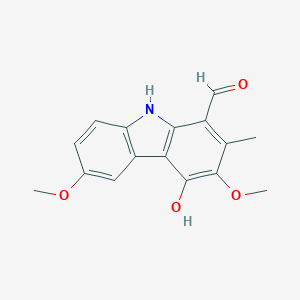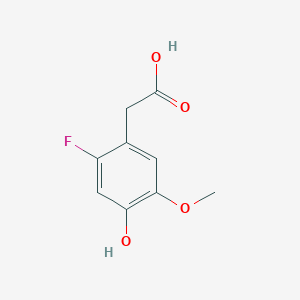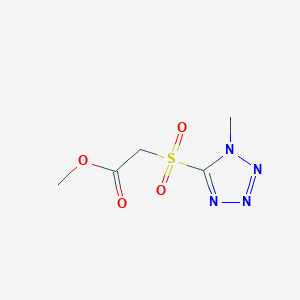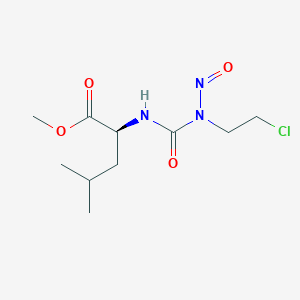
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- is a chemical compound that has been used in scientific research for many years. It is a synthetic compound that has been synthesized in the laboratory using various methods.
Mécanisme D'action
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- works by inhibiting protein synthesis and promoting protein degradation in cells. It does this by activating the mTOR pathway, which is a key regulator of protein synthesis and degradation. Additionally, Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- has been shown to activate the AMPK pathway, which is a key regulator of glucose metabolism.
Effets Biochimiques Et Physiologiques
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- has been shown to have a variety of biochemical and physiological effects. It has been shown to increase muscle protein synthesis and decrease muscle protein breakdown. It has also been shown to improve insulin sensitivity and glucose metabolism. Additionally, Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- in lab experiments is that it is a synthetic compound that can be easily synthesized in the laboratory. Additionally, it has been extensively studied, and its effects on protein synthesis, glucose metabolism, and muscle growth and repair are well understood. However, one of the limitations of using Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- in lab experiments is that it is a synthetic compound that may not accurately reflect the effects of Leucine in the body.
Orientations Futures
There are many future directions for research on Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L-. One direction is to study the effects of Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- on other metabolic pathways, such as lipid metabolism. Another direction is to study the effects of Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- in different cell types and tissues. Additionally, future research could focus on developing new synthetic compounds that are more effective than Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- for studying protein synthesis and degradation in cells.
Méthodes De Synthèse
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- can be synthesized using various methods. One of the most common methods involves the reaction of Leucine with 2-chloroethyl isocyanate in the presence of a base. This reaction results in the formation of Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L-. Other methods include the reaction of Leucine with nitrosyl chloride and the reaction of Leucine with chloroacetyl chloride.
Applications De Recherche Scientifique
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- has been used in scientific research for many years. It has been used as a tool for studying protein synthesis and degradation in cells. It has also been used to study the effects of Leucine on muscle growth and repair. Additionally, Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- has been used to study the effects of Leucine on insulin signaling and glucose metabolism.
Propriétés
Numéro CAS |
102586-03-8 |
|---|---|
Nom du produit |
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- |
Formule moléculaire |
C10H18ClN3O4 |
Poids moléculaire |
279.72 g/mol |
Nom IUPAC |
methyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C10H18ClN3O4/c1-7(2)6-8(9(15)18-3)12-10(16)14(13-17)5-4-11/h7-8H,4-6H2,1-3H3,(H,12,16)/t8-/m0/s1 |
Clé InChI |
IPNGOEYIKUFLIC-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)OC)NC(=O)N(CCCl)N=O |
SMILES |
CC(C)CC(C(=O)OC)NC(=O)N(CCCl)N=O |
SMILES canonique |
CC(C)CC(C(=O)OC)NC(=O)N(CCCl)N=O |
Autres numéros CAS |
102586-03-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






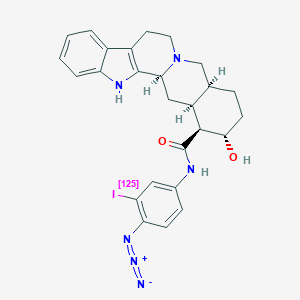
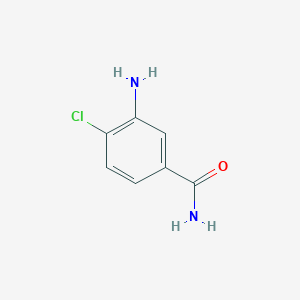
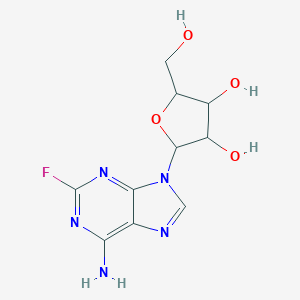
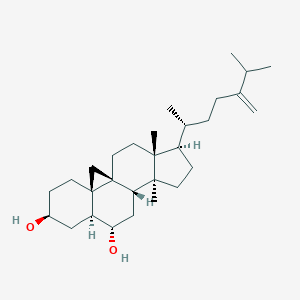
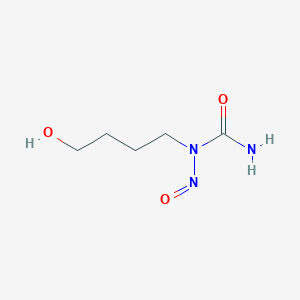
![(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10123.png)
![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)
